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molecular formula C21H30O5 B187616 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid CAS No. 106620-90-0

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid

Cat. No. B187616
M. Wt: 362.5 g/mol
InChI Key: ZVJGUPHNZQESPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05011623

Procedure details

6.4 g of 4-(11-hydroxyundecanyloxy)benzoic acid and 5.8 g of acrylic acid were heat-refluxed in the pressure of hydroquinone in benzene for 80 hours. After distilling off the solvent, the product was purified by column chromatography to obtain 2.9 g of the objective product (yield: 38%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1.[C:23](O)(=[O:26])[CH:24]=[CH2:25].C1(C=CC(O)=CC=1)O>C1C=CC=CC=1>[C:23]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([C:18]([OH:20])=[O:19])=[CH:21][CH:22]=1)(=[O:26])[CH:24]=[CH2:25]

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
OCCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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